molecular formula C7H13NO2 B14650357 3-[(Dimethylamino)methyl]oxolan-2-one CAS No. 42023-17-6

3-[(Dimethylamino)methyl]oxolan-2-one

Cat. No.: B14650357
CAS No.: 42023-17-6
M. Wt: 143.18 g/mol
InChI Key: GSPOCIWFPVUEQG-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]oxolan-2-one (CAS 42023-17-6) is a versatile γ-butyrolactone derivative of significant interest in synthetic organic and medicinal chemistry. Its molecular formula is C7H13NO2, with a molecular weight of 143.184 g/mol . The compound features a lactone (oxolan-2-one) core functionalized with a dimethylaminomethyl group, making it a valuable chiral building block and synthetic intermediate. This compound is primarily used in research as a key precursor in organic synthesis. Literature indicates its application in the synthesis of more complex molecules, with one synthetic procedure achieving a yield of approximately 55% . Its structure, which incorporates both a lactone and a tertiary amine, makes it a useful scaffold for constructing biologically active molecules and exploring structure-activity relationships (SAR) in drug discovery campaigns, similar to how other oxolane derivatives are utilized in the synthesis of receptor agonists . Furthermore, the structural motif of substituted ammonium salts based on the oxolane ring is extensively investigated for its antimicrobial potential, highlighting the broader relevance of this chemical class in developing new therapeutic agents . Applications: • Intermediate in organic synthesis and pharmaceutical research . • Chiral building block for the development of complex molecules. • Scaffold for exploring structure-activity relationships in medicinal chemistry . Please Note: This product is intended for research purposes only and is not intended for human or veterinary therapeutic use.

Properties

CAS No.

42023-17-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-[(dimethylamino)methyl]oxolan-2-one

InChI

InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-10-7(6)9/h6H,3-5H2,1-2H3

InChI Key

GSPOCIWFPVUEQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Oxolan-2-one+DimethylamineThis compound\text{Oxolan-2-one} + \text{Dimethylamine} \rightarrow \text{this compound} Oxolan-2-one+Dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]oxolan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-[(Dimethylamino)methyl]oxolan-2-one and related oxolan-2-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₁₃NO₂ 143.18 (estimated) -N(CH₃)₂ at 3-position Basic (pKa ~8–9), moderate lipophilicity (XlogP ~0.5–1.5)
3-(2-Methylpropanoyl)oxolan-2-one C₈H₁₂O₃ 156.18 2-methylpropanoyl at 3-position Higher lipophilicity (XlogP ~2.0–2.5), ester hydrolysis susceptibility
4-[(Benzodioxol-5-yl)methyl]-3-[hydroxy(trimethoxyphenyl)methyl]oxolan-2-one C₂₂H₂₄O₈ 416.40 Benzodioxolylmethyl and trimethoxyphenyl High TPSA (92.7 Ų), low solubility in water, potential CNS activity
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one C₁₁H₁₁Cl₂NO₃ 276.12 Dichlorohydroxyphenylmethylamino Electrophilic Cl atoms, H-bond donor capacity (1 donor), possible antimicrobial activity
3-(Methylamino)oxolan-2-one C₅H₉NO₂ 115.13 -NHCH₃ at 3-position Lower basicity than dimethylamino analog, higher water solubility

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